molecular formula C32H57N5O9 B1604857 Globomycin CAS No. 67076-74-8

Globomycin

Numéro de catalogue B1604857
Numéro CAS: 67076-74-8
Poids moléculaire: 655.8 g/mol
Clé InChI: VFGBXFZXJAWPOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Globomycin is a lipopeptide antibiotic and a signal peptidase II (LspA) inhibitor . It inhibits the processing of the prolipoprotein by binding irreversibly to the peptidase . It is toxic for the mollicute Spiroplasma melliferum with a MIC in the range 6.25-12.5 μM .


Synthesis Analysis

Globomycin is a reversible noncompetitive inhibitor with a K_i of 36 nM . Total synthesis and crystallographic analysis led to the relative and absolute configurations of globomycin . NMR analysis suggests that globomycin exists as a mixture of two rotational isomers in solution .


Molecular Structure Analysis

The molecular structure of Globomycin has been determined by mass, PMR, and CMR spectra and by chemical degradation . It is a cyclic peptide antibiotic composed of L-serine, L-allo-threonine, glycine, N-methylleucine, L-allo-isoleucine, and 3-hydroxy-2-methyl nonaic acid .


Chemical Reactions Analysis

Globomycin is involved in the carbonylative ring-expansion of racemic cis-epoxides . This new catalytic system was applied to the synthesis of a key fragment of the antibiotic Globomycin .


Physical And Chemical Properties Analysis

Globomycin is a neutral substance with a melting point of 115°C . It is soluble in methanol, ethyl acetate, and chloroform but sparingly soluble in water . The molecular weight of Globomycin is 655.82 g/mol .

Applications De Recherche Scientifique

Antibacterial Activity

Globomycin has been identified for its notable antibacterial activity. It inhibits the lipoprotein signal peptidase II (LspA), impacting the integrity of bacterial cell envelopes. This action is crucial in combating bacterial infections, particularly against Gram-negative bacteria. Studies have shown that globomycin and its analogues exhibit potent antibacterial activity against these bacteria, including strains like Escherichia coli and Mycobacterium tuberculosis (Banaiee, Jacobs, & Ernst, 2007), (Kiho, Nakayama, Yasuda, Miyakoshi, Inukai, & Kogen, 2003), (Kiho, Nakayama, Yasuda, Miyakoshi, Inukai, & Kogen, 2004).

Structural Studies

The structure of globomycin has been a subject of extensive research due to its unique properties as a cyclic peptide antibiotic. It consists of novel components like L-allo-threonine, L-allo-isoleucine, and 3-hydroxy-2-methylnonaic acid, which contribute to its efficacy. Understanding its structure is vital for synthesizing analogues and improving its antibacterial properties (Nakajima, Inukai, Haneishi, Terahara, Arai, Kinoshita, & Tamura, 1978).

Development of Antibiotic Analogs

Research has focused on the synthesis of globomycin analogues to enhance its antibacterial properties. Some analogues have shown more potent activity against Gram-negative bacteria than globomycin itself and have also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant advancement in antibiotic therapy (Kiho et al., 2003), (Kiho et al., 2004).

Mechanism of Action and Inhibition Studies

Globomycin's mechanism of action, particularly its inhibition of the lipoprotein-processing enzyme LspA, has been a central focus. This understanding has led to the development of targeted antibiotics and provided insights into bacterial cell envelope integrity. High-resolution crystal structures of LspA complexed with globomycin have revealed its inhibitory mechanisms and potential for drug development (Olatunji, Yu, Bailey, Huang, Zapotoczna, Bowen, Remškar, Müller, Scanlan, Geoghegan, Olieric, & Caffrey, 2020).

Effects on Bacterial Morphology and Mutant Isolation

Globomycin's effects on bacterial morphology and its role in the isolation of resistant mutants have been explored. Studies have shown that it can cause morphological changes in bacteria, such as spheroplast formation, and is influential in isolating globomycin-resistant cells, providing deeper insights into bacterial cell wall synthesis and resistance mechanisms (Inukai, Takeuchi, & Shimizu, 1984).

Conformational Analysis

The conformational analysis of globomycin using molecular dynamics simulation and NMR spectroscopy has been crucial in understanding its structure and activity. This analysis helps in the design and development of new antibiotics with improved efficacy and resistance profiles (Kiho, Iwata, Kogen, & Miyamoto, 2003).

Orientations Futures

The blueprint of LspA-globomycin can inform drug design so that analogues may be developed to fight a plethora of common but devastating infections . This blueprint may aid the design of better globomycin analogues and the exploration of thousands of other potential new antibiotic solutions to common but devastating infections .

Propriétés

IUPAC Name

12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBXFZXJAWPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983012
Record name 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Globomycin

CAS RN

67076-74-8, 64441-34-5
Record name Globomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Globomycin
Reactant of Route 2
Globomycin
Reactant of Route 3
Globomycin
Reactant of Route 4
Globomycin
Reactant of Route 5
Globomycin
Reactant of Route 6
Globomycin

Citations

For This Compound
1,220
Citations
H Kogen, T Kiho, M Nakayama… - Journal of the …, 2000 - ACS Publications
… for natural globomycin. 1b However, the antimicrobial activity of the O-benzyl globomycin was extremely diminished. This result suggests that the serine hydroxyl group of globomycin is …
Number of citations: 51 pubs.acs.org
M INUKAI, M TAKEUCHI, K SHIMIZU… - The Journal of …, 1978 - jstage.jst.go.jp
… coli B were labeled independently in M9 medium with 100 µCi of [3H]-arginine in the presence of 5 µg/ml of globomycin or 10 µCi of [14C]-arginine in the absence of globomycin. After 45 …
Number of citations: 251 www.jstage.jst.go.jp
M Hussain, S Ichihara, S Mizushima - Journal of Biological Chemistry, 1980 - Elsevier
The protein accumulated in the cell envelope of Escherichia coli treated with globomycin was identified as the precursor of the outer membrane lipoprotein. The prolipoprotein was …
Number of citations: 300 www.sciencedirect.com
M Inukai, M NAKAJIMA, M OSAWA… - The Journal of …, 1978 - jstage.jst.go.jp
… The molecular formula of globomycin was confirmed to be C32H57N5O9 by FD mass [M+ 1]… of globomycin as indicated in elementary analysis. The UV spectrum of globomycin showed …
Number of citations: 96 www.jstage.jst.go.jp
L Vogeley, T El Arnaout, J Bailey, PJ Stansfeld… - Science, 2016 - science.org
… with the antimicrobial globomycin at 2.8 angstrom resolution. Mutagenesis studies identify LspA as an aspartyl peptidase. In an example of molecular mimicry, globomycin appears to …
Number of citations: 119 www.science.org
IK Dev, RJ Harvey, PH Ray - The Journal of biological chemistry, 1985 - europepmc.org
Inhibition of prolipoprotein signal peptidase by globomycin. - Abstract - Europe PMC … Inhibition of prolipoprotein signal peptidase by globomycin. … Globomycin inhibits the …
Number of citations: 125 europepmc.org
T Kiho, M Nakayama, K Yasuda, S Miyakoshi… - Bioorganic & medicinal …, 2004 - Elsevier
Globomycin (1a), a signal peptidase II inhibitor, and its derivatives show potent antibacterial activity against Gram-negative bacteria. The synthesis and antimicrobial activity of novel …
Number of citations: 60 www.sciencedirect.com
S Omoto, H Suzuki, S Inouye - The Journal of Antibiotics, 1979 - jstage.jst.go.jp
… acid components were identical with those of globomycin. … -1902 A5 (I) is considered to be a homologue of globomycin. … spectrometry and found to be identical with that of globomycin. …
Number of citations: 14 www.jstage.jst.go.jp
S Olatunji, X Yu, J Bailey, CY Huang… - Nature …, 2020 - nature.com
… Å resolution were obtained for the LspMrs-globomycin complex when the tag was removed (… the substrate binding pocket in which resides globomycin. Globomycin, a 19-member cyclic …
Number of citations: 31 www.nature.com
M Inukai, R ENOKITA, A TORIKATA… - The Journal of …, 1978 - jstage.jst.go.jp
… to or resembling globomycin. As will be reported in the succeeding paper,9) globomycin was … from globomycin by their amino-acid composition. The others are also distinguished from …
Number of citations: 57 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.